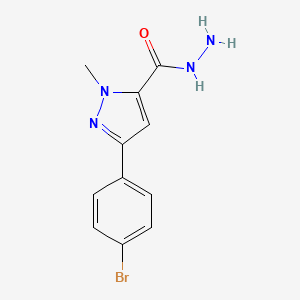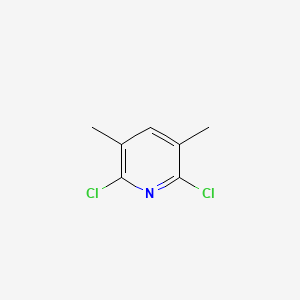
Irganox 858
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irganox 858 is a phenolic antioxidant widely used to prevent the oxidative degradation of polymers. It is part of the Irganox family of antioxidants, which are known for their effectiveness in stabilizing organic substrates such as plastics, synthetic fibers, and elastomers. This compound ensures long-term thermal and process stability, making it a valuable additive in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Irganox 858 involves the reaction of phenolic compounds with specific alkylating agents under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with minimal impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. Advanced purification techniques, such as crystallization and distillation, are employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Irganox 858 primarily undergoes oxidation and reduction reactions. It acts as a radical scavenger, reacting with free radicals to form stable products and prevent the degradation of polymers. The compound can also participate in substitution reactions, where it replaces other functional groups in a molecule .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the antioxidant .
Major Products Formed
The major products formed from reactions involving this compound are stable phenolic compounds that effectively inhibit the oxidative degradation of polymers. These products help maintain the physical and chemical properties of the polymers, extending their service life .
Wissenschaftliche Forschungsanwendungen
Irganox 858 has a wide range of scientific research applications, including:
Wirkmechanismus
Irganox 858 exerts its effects by acting as a radical scavenger. It reacts with free radicals generated during the oxidative degradation of polymers, forming stable products that do not propagate the degradation process. The compound targets reactive oxygen species and other free radicals, effectively neutralizing them and preventing further damage to the polymer matrix .
Vergleich Mit ähnlichen Verbindungen
Irganox 858 is compared with other phenolic antioxidants such as Irganox 1010, Irganox 1076, and Irganox 1330. While all these compounds serve as antioxidants, this compound is unique in its specific molecular structure, which provides enhanced thermal stability and effectiveness in preventing oxidative degradation .
List of Similar Compounds
- Irganox 1010
- Irganox 1076
- Irganox 1330
- Irgafos 168
- Vitamin E (tocopherol)
This compound stands out due to its superior performance in high-temperature applications and its ability to provide long-term stability to polymers .
Eigenschaften
CAS-Nummer |
992-53-0 |
|---|---|
Molekularformel |
C39H61N5O2S |
Molekulargewicht |
664.0 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyanilino)-6-octylsulfanyl-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C39H61N5O2S/c1-14-15-16-17-18-19-20-47-35-43-33(40-25-21-27(36(2,3)4)31(45)28(22-25)37(5,6)7)42-34(44-35)41-26-23-29(38(8,9)10)32(46)30(24-26)39(11,12)13/h21-24,45-46H,14-20H2,1-13H3,(H2,40,41,42,43,44) |
InChI-Schlüssel |
FURXDDVXYNEWJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)

![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)

![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

